4-(tert-Butoxy)benzamide
Overview
Description
4-(tert-Butoxy)benzamide is an organic compound with the molecular formula C11H15NO2. It is characterized by a benzamide core substituted with a tert-butoxy group at the para position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)benzamide typically involves the reaction of 4-(tert-Butoxy)benzoic acid with ammonia or an amine. One common method is as follows:
Preparation of 4-(tert-Butoxy)benzoic acid: This can be achieved by reacting para-fluorobenzonitrile with tert-butanol in the presence of a base such as sodium hydride in dimethyl sulfoxide.
Conversion to this compound: The 4-(tert-Butoxy)benzoic acid is then reacted with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized under strong oxidative conditions, although the benzamide core remains relatively stable.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the electron-donating effect of the tert-butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or borane can be employed as reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidation of the tert-butoxy group can yield tert-butyl alcohol and other oxidized derivatives.
Reduction: Reduction of the amide group forms the corresponding amine.
Substitution: Electrophilic substitution reactions yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(tert-Butoxy)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its amide functionality.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, affecting their activity. The tert-butoxy group can influence the compound’s solubility and membrane permeability, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)benzamide: Lacks the oxygen atom in the tert-butoxy group, leading to different reactivity and solubility properties.
4-(tert-Butoxy)benzoic acid: The carboxylic acid analogue, which has different acidity and reactivity.
4-(tert-Butyl)benzoic acid: Similar to 4-(tert-Butoxy)benzoic acid but without the oxygen atom in the tert-butoxy group.
Uniqueness
4-(tert-Butoxy)benzamide is unique due to the presence of both the tert-butoxy group and the benzamide core, which confer distinct chemical and physical properties. The tert-butoxy group provides steric hindrance and electron-donating effects, while the benzamide core offers hydrogen bonding capabilities.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWGCYPSKPHPKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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